tert-Butyl 2-chloro-3-oxobutanoate
Overview
Description
The compound tert-Butyl 2-chloro-3-oxobutanoate is a chemical of interest in synthetic organic chemistry, particularly due to its potential as a building block in various synthetic pathways. While the provided papers do not directly discuss tert-Butyl 2-chloro-3-oxobutanoate, they do provide insights into the behavior of similar tert-butyl compounds in synthetic reactions.
Synthesis Analysis
The synthesis of related tert-butyl compounds involves the use of tert-butyl 2-phenylmalonate to obtain strongly enolized β-ketoesters, as seen in the synthesis of tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates . Another synthesis pathway involves intramolecular lactonization to produce cyclic amino acid esters, exemplified by the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . These methods highlight the versatility of tert-butyl esters in cyclization reactions and their potential utility in synthesizing complex molecular structures.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis . For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal . This level of structural detail is crucial for understanding the reactivity and physical properties of such compounds.
Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of chemical reactions. For example, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates can participate in silver-catalyzed π-cyclizations, leading to the formation of different ring structures depending on the reaction conditions . Additionally, tert-cyclobutanols, which share a tert-butyl moiety, can be transformed via palladium-catalyzed oxidative reactions involving C-C bond cleavage and a variety of ring modifications . These reactions demonstrate the reactivity of tert-butyl groups in oxidative environments and their potential for creating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides information about its density and crystal system, which are important for understanding its behavior in solid-state and solution . The reactivity of tert-butyl compounds under catalysis and in the presence of oxygen also sheds light on their chemical properties, such as their susceptibility to oxidation and ring transformation reactions . These properties are essential for predicting the behavior of tert-butyl compounds in various chemical environments.
Scientific Research Applications
Synthesis and Spectral Characterization
- tert-Butyl 2,2-bis(2,4-dinitrophenyl)ethanoate, derived from tert-butyl 3-oxobutanoate, was synthesized and characterized, indicating its utility as a high energy density material with applications in synthesis and material sciences (Kalaivani, Malarvizhi, & Nethaji, 2012).
Asymmetric Synthesis in Pharmaceutical Applications
- tert-Butyl 2-chloro-3-oxobutanoate plays a role in the asymmetric synthesis of (+)-trachyspic acid, which is significant in the context of pharmaceutical research, particularly in the development of tumor cell inhibitors (Morokuma et al., 2008).
Material Science and Film Synthesis
- In material science, tert-butyl 3-oxobutanoate was used in the synthesis of hafnium β-ketoesterate, a new precursor for the deposition of HfO2 films, showcasing its role in the development of advanced materials (Pasko, Hubert-Pfalzgraf, & Abrutis, 2005).
Enzymatic Biotransformation in Drug Synthesis
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, synthesized using tert-butyl 3-oxobutanoate, is key in the enzymatic synthesis of atorvastatin and rosuvastatin, highlighting its importance in the production of cholesterol-lowering drugs (Liu et al., 2018).
Chemical Synthesis of Bioactive Compounds
- tert-Butyl 2-chloro-3-oxobutanoate is involved in the synthesis of various bioactive compounds, including natural product analogs with potential antitumor activity, demonstrating its versatility in the field of medicinal chemistry (Maftei et al., 2013).
Development of Chemical Precursors
- The compound has been used in the development of new chemical vapor deposition (CVD) precursors for copper film deposition, illustrating its application in the electronics industry for producing conformal copper coatings (Hwang, Choi, & Shim, 1996).
Directed Evolution in Biocatalysis
- The directed evolution of carbonyl reductase enzymes for improving their activity towards tert-butyl 2-chloro-3-oxobutanoate derivatives demonstrates its role in enhancing biocatalytic processes, particularly in the synthesis of key intermediates for statin drugs (Liu et al., 2017).
Antimicrobial and Larvicidal Properties
- Novel derivatives of tert-butyl 2-chloro-3-oxobutanoate have been explored for their antimicrobial and larvicidal activities, indicating potential applications in public health and pest control (Castelino et al., 2014).
Kinetic Studies in Liquid Phase Reactions
- Kinetic studies involving tert-butyl radicals, generated from tert-butyl 2-chloro-3-oxobutanoate, provide insights into the reaction mechanisms and dynamics in liquid-phase processes, relevant for understanding complex chemical reactions (Costello et al., 1996).
properties
IUPAC Name |
tert-butyl 2-chloro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHHPFWQCBJKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540479 | |
Record name | tert-Butyl 2-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-chloro-3-oxobutanoate | |
CAS RN |
7304-72-5 | |
Record name | tert-Butyl 2-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-chloro-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.